(2-Hydroxyethyl)phosphonic acid

Vue d'ensemble

Description

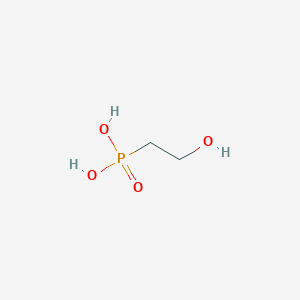

(2-Hydroxyethyl)phosphonic acid, also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₄P. It is characterized by the presence of a phosphonic acid group attached to a hydroxyethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of epoxides with phosphonic acid derivatives. For instance, the reaction of (aminomethyl)phosphonates with epoxides under solvent-free conditions can yield this compound . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonates, which readily undergo hydrolysis to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient conversion of raw materials into the final product .

Analyse Des Réactions Chimiques

Condensation Reactions with Amines

2-HEPA participates in phospha-Mannich reactions with amines and aldehydes to form aminoalkyl-H-phosphinic acids, though outcomes depend on amine basicity and reaction conditions .

-

Reaction with 2-Hydroxyethyl-Containing Amines :

-

Key Conditions :

Oxidation and Degradation Pathways

2-HEPA undergoes oxidation under acidic or catalytic conditions:

-

Oxidation to Phosphonic Acids :

In the presence of less basic amines (e.g., trifluoroethylamine), 2-HEPA is oxidized to 2-hydroxyethylphosphonic acid derivatives (e.g., HO₂CCH₂CH₂PO₃H₂) . -

Thermal Degradation :

At elevated temperatures (>200°C), 2-HEPA derivatives degrade to form acetaldehyde and diethylene glycol units, particularly in polymerization reactions .

Role in Polymerization Catalysis

2-HEPA and related phosphonic acids influence polycondensation reactions:

-

Effect on Poly(ethylene terephthalate) (PET) Synthesis :

Key Challenges and Side Reactions

Applications De Recherche Scientifique

Biomedical Research

Drug Development and Mechanisms

- HEPA serves as a substrate in the study of 2-hydroxyethylphosphonate dioxygenase, an enzyme involved in the biosynthesis of fosfomycin, an antibiotic used against bacterial infections .

- Its structural similarity to phosphates allows it to act as a bioactive compound, influencing drug design for conditions like osteoporosis and cancer. For instance, phosphonic acids are known to target bone tissues effectively due to their affinity for calcium ions, which is crucial in developing therapies for bone-related diseases .

Case Study: Fosfomycin Biosynthesis

- In a study on the biosynthesis of fosfomycin, HEPA was identified as a key intermediate. Researchers demonstrated that HEPA could be converted into fosfomycin through enzymatic pathways, highlighting its significance in antibiotic production .

Agricultural Science

Herbicides and Pesticides

- (2-Hydroxyethyl)phosphonic acid is also utilized in the formulation of herbicides. Its derivatives have been shown to possess herbicidal properties, making them valuable in agricultural applications. Glyphosate, a widely used herbicide, contains phosphonic acid groups that enhance its efficacy by acting as additional coordination sites .

Case Study: Glyphosate Efficacy

- Research indicates that glyphosate’s effectiveness is partly due to the presence of phosphonic acid groups, which facilitate its binding to target enzymes in plants, disrupting essential metabolic processes .

Analytical Chemistry

Quantitative Analysis

- HEPA is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying analytes in food samples. Its deuterated form is particularly useful for isotope dilution mass spectrometry (IDMS), helping to mitigate matrix effects that can skew analytical results .

Data Table: Applications in Analytical Chemistry

| Application | Methodology | Purpose |

|---|---|---|

| Internal Standard | LC-MS/MS | Quantification of analytes in food |

| Isotope Dilution | IDMS | Overcoming matrix effects |

Material Science

Surface Functionalization

- The high polarity and ionization ability of HEPA make it suitable for surface functionalization in nanotechnology. It can be used to stabilize colloidal solutions of nanocrystals or to prepare oil/water emulsions . Furthermore, phosphonic acids are employed to immobilize organic molecules on metal oxide surfaces, enhancing the performance of materials used in sensors and catalysis .

Case Study: Nanocrystal Stabilization

Mécanisme D'action

The mechanism of action of (2-Hydroxyethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate for enzymes like 2-hydroxyethylphosphonate dioxygenase, which catalyzes the conversion of the compound into other biologically active molecules . The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxypropylphosphonic acid: Similar in structure but with a propyl group instead of an ethyl group.

Phosphonic acid: Lacks the hydroxyethyl group but shares the phosphonic acid functionality.

Hydroxymethylphosphonic acid: Contains a hydroxymethyl group instead of a hydroxyethyl group.

Uniqueness

(2-Hydroxyethyl)phosphonic acid is unique due to its specific combination of a hydroxyethyl group and a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in enzyme studies and drug development .

Activité Biologique

(2-Hydroxyethyl)phosphonic acid (HEP) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of HEP, focusing on its biosynthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

HEP is characterized by its chemical structure, which includes a hydroxyl group and a phosphonate moiety. It is often synthesized as an intermediate in the biosynthesis of various natural products, particularly those with antibiotic properties. The compound's ability to form stable carbon-phosphorus bonds contributes to its biological significance.

2. Biosynthesis of this compound

The biosynthesis of HEP involves several enzymatic steps beginning from phosphoenolpyruvate (PEP). Key enzymes involved include:

- PEP Mutase : Converts PEP to phosphonopyruvate (PnPy).

- Phosphonopyruvate Decarboxylase : Converts PnPy to phosphonoacetaldehyde (PnAA).

- Alcohol Dehydrogenases (ADHs) : Catalyze the reduction of PnAA to HEP.

Recent studies have shown that HEP serves as a crucial intermediate in the biosynthetic pathways of antibiotics like fosfomycin, indicating its importance in microbial metabolism and potential therapeutic applications .

3.1 Antimicrobial Properties

HEP exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of key metabolic pathways, similar to other phosphonic acid derivatives such as fosfomycin. The compound's ability to disrupt bacterial cell wall synthesis has been documented in various studies .

3.2 Enzyme Inhibition

HEP has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. While some phosphonates irreversibly inhibit AChE, studies indicate that HEP does not significantly affect AChE activity at certain concentrations, suggesting a selective mechanism of action .

4.1 In Vitro Studies

In vitro experiments have demonstrated that HEP can complement the production of antibiotics in mutant strains of Streptomyces species blocked at specific biosynthetic steps. For example, feeding HEP to a fomC mutant restored fosfomycin production, highlighting its role as a metabolic intermediate .

4.2 Cytotoxicity Assessments

Research evaluating the cytotoxic effects of HEP on murine macrophages (RAW264.7) indicated no significant toxicity even at high concentrations (up to 1000 μg/mL). This suggests that HEP may be safe for use in therapeutic applications without adverse effects on immune cells .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of HEP compared to other phosphonic acids:

| Compound | Antimicrobial Activity | AChE Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate against various bacteria | Minimal at low concentrations | Low |

| Fosfomycin | High against Gram-negative bacteria | Irreversible inhibition | Moderate |

| Phosphinothricin | High herbicidal activity | Irreversible inhibition | Moderate |

6. Conclusion

This compound is a biologically active compound with significant potential in pharmaceutical applications due to its antimicrobial properties and low cytotoxicity. Its role as an intermediate in antibiotic biosynthesis underscores its importance in microbial metabolism and highlights avenues for future research into its therapeutic uses.

Propriétés

IUPAC Name |

2-hydroxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJHHHUIGULEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177531 | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22987-21-9 | |

| Record name | 2-Hydroxyethanephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22987-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Hydroxyethyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A26D6AUP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.